5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine 5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1946823-66-0
VCID: VC6757470
InChI: InChI=1S/C8H10ClN5S/c1-4(2)14-3-5(9)6(13-14)7-11-12-8(10)15-7/h3-4H,1-2H3,(H2,10,12)
SMILES: CC(C)N1C=C(C(=N1)C2=NN=C(S2)N)Cl
Molecular Formula: C8H10ClN5S
Molecular Weight: 243.71

5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

CAS No.: 1946823-66-0

Cat. No.: VC6757470

Molecular Formula: C8H10ClN5S

Molecular Weight: 243.71

* For research use only. Not for human or veterinary use.

5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine - 1946823-66-0

Specification

CAS No. 1946823-66-0
Molecular Formula C8H10ClN5S
Molecular Weight 243.71
IUPAC Name 5-(4-chloro-1-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C8H10ClN5S/c1-4(2)14-3-5(9)6(13-14)7-11-12-8(10)15-7/h3-4H,1-2H3,(H2,10,12)
Standard InChI Key ZZRRXOOHUCOLGZ-UHFFFAOYSA-N
SMILES CC(C)N1C=C(C(=N1)C2=NN=C(S2)N)Cl

Introduction

Structural Features

The compound features a 1,3,4-thiadiazol-2-amine core, which is known for its pharmacological properties, including antimicrobial and anti-inflammatory activities. The 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl substituent adds complexity and potential bioactivity to the molecule. Pyrazoles are versatile heterocycles used in various pharmaceutical applications due to their ability to interact with biological targets.

Synthesis of Related Compounds

The synthesis of heterocyclic compounds like 5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step reactions. These may include the formation of the pyrazole ring followed by its attachment to a thiadiazole core. Common methods involve the use of hydrazine derivatives and appropriate aldehydes or ketones to form the thiadiazole ring, and then coupling reactions to attach the pyrazole moiety.

Biological Activities

Heterocyclic compounds containing pyrazole and thiadiazole rings often exhibit significant biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties. The presence of a chlorine atom and a propan-2-yl group on the pyrazole ring could influence the compound's lipophilicity and interaction with biological targets.

Research Findings

While specific research findings for 5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine are not available, related compounds have shown promising results in biological assays. For instance, pyrazole derivatives have been explored for their potential in treating various diseases due to their ability to modulate enzyme activities and interact with receptors.

Data Tables

Given the lack of specific data on 5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine, we can consider a general table for related compounds:

CompoundMolecular FormulaMolecular WeightPotential Biological Activity
Pyrazole DerivativesVariesVariesAntimicrobial, Anti-inflammatory
Thiadiazole DerivativesVariesVariesAntimicrobial, Anti-inflammatory
Pyrazole-Thiadiazole HybridsComplexHighPotential for enhanced bioactivity

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